6-(Trifluoromethoxy)pyrazine-2-carboxylicacid 6-(Trifluoromethoxy)pyrazine-2-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15858105
InChI: InChI=1S/C6H3F3N2O3/c7-6(8,9)14-4-2-10-1-3(11-4)5(12)13/h1-2H,(H,12,13)
SMILES:
Molecular Formula: C6H3F3N2O3
Molecular Weight: 208.09 g/mol

6-(Trifluoromethoxy)pyrazine-2-carboxylicacid

CAS No.:

Cat. No.: VC15858105

Molecular Formula: C6H3F3N2O3

Molecular Weight: 208.09 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethoxy)pyrazine-2-carboxylicacid -

Specification

Molecular Formula C6H3F3N2O3
Molecular Weight 208.09 g/mol
IUPAC Name 6-(trifluoromethoxy)pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C6H3F3N2O3/c7-6(8,9)14-4-2-10-1-3(11-4)5(12)13/h1-2H,(H,12,13)
Standard InChI Key IJKPBRKXVSNROE-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C(C=N1)OC(F)(F)F)C(=O)O

Introduction

Structural and Molecular Characteristics

The core structure of 6-(trifluoromethoxy)pyrazine-2-carboxylic acid consists of a six-membered pyrazine ring, a nitrogen-containing heterocycle, with two substituents: a trifluoromethoxy (-OCF3_3) group at position 6 and a carboxylic acid (-COOH) group at position 2. The trifluoromethoxy group introduces significant electronegativity and lipophilicity, while the carboxylic acid moiety provides opportunities for hydrogen bonding and salt formation .

Molecular Geometry and Stereoelectronic Effects

The pyrazine ring adopts a planar conformation, with the trifluoromethoxy and carboxylic acid groups occupying para positions relative to each other. The trifluoromethoxy group’s strong electron-withdrawing nature polarizes the ring, affecting electron density distribution and reactivity. Computational studies predict a collision cross-section (CCS) of 139.0 Ų for the [M+H]+^+ adduct, indicative of a compact molecular geometry .

Table 1: Predicted Collision Cross-Section Data for Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+^+193.02194139.0
[M+Na]+^+215.00388147.5
[M+NH4]+^+210.04848142.9
[M-H]^-191.00738133.6

The InChIKey (XSTQESYINDCIJM-UHFFFAOYSA-N) and SMILES (C1=C(N=C(C=N1)OC(F)(F)F)C(=O)O) notations provide unambiguous identifiers for database referencing .

Synthesis and Manufacturing Approaches

While no direct synthesis route for 6-(trifluoromethoxy)pyrazine-2-carboxylic acid is detailed in the literature, analogous methods for related trifluoromethyl-substituted heterocycles offer insights. For example, palladium-catalyzed coupling reactions and cyclization strategies have been employed for similar pyrazine derivatives .

Key Reaction Steps

  • Enamine Formation: Reacting 4,4,4-trifluoro-3-aminobutanoates with ketones yields enamine intermediates, which undergo cyclization to form dihydropyridinones .

  • Oxidation and Functionalization: Subsequent oxidation of dihydropyridinones with agents like potassium permanganate introduces carboxylic acid groups, while halogenation or alkoxylation steps install substituents like trifluoromethoxy groups .

  • Catalytic Systems: Palladium complexes (e.g., Pd(OAc)2_2, PdCl2_2) combined with ligands such as triphenylphosphine (PPh3_3) facilitate cross-coupling reactions under mild conditions (80°C, 1–48 hours) .

Challenges in Scalability

Early routes relied on unstable intermediates like trifluoroacetylated enolethers, which posed safety risks due to mutagenicity and flammability . Modern approaches prioritize stable precursors and avoid volatile solvents, improving scalability .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by pH: the carboxylic acid group deprotonates in basic media, enhancing aqueous solubility, while the trifluoromethoxy group contributes to organic solubility. Stability studies suggest resistance to hydrolysis under ambient conditions, though prolonged exposure to strong acids or bases may degrade the carboxylic acid moiety .

Spectroscopic Data

  • 1^1H NMR: Peaks at δ 2.78 (s, 3H) and δ 3.91 (s, 3H) correspond to methyl groups in related intermediates, while aromatic protons resonate near δ 7.89–8.44 .

  • Mass Spectrometry: The [M+H]+^+ ion at m/z 193.02194 confirms the molecular formula .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antimetabolites: Modifications to the pyrazine ring can mimic purine or pyrimidine structures, disrupting nucleic acid synthesis.

  • Kinase Inhibitors: The trifluoromethoxy group’s steric bulk may block ATP-binding pockets in kinases .

Agrochemical Uses

In agrochemistry, fluorinated pyrazines act as herbicides and insecticides. The trifluoromethoxy group’s stability under UV light and resistance to metabolic degradation are advantageous .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce purification steps.

  • Biological Screening: Testing against drug-resistant bacterial strains and cancer cell lines.

  • Material Science: Exploring use in fluorinated polymers for electronic applications.

The discontinued commercial status noted by CymitQuimica underscores the need for renewed interest in this compound’s untapped potential.

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